molecular formula C11H13N3 B1242895 5,6,7-Trimethyl-1,8-naphthyridin-2-amine CAS No. 69587-84-4

5,6,7-Trimethyl-1,8-naphthyridin-2-amine

Cat. No.: B1242895
CAS No.: 69587-84-4
M. Wt: 187.24 g/mol
InChI Key: ZZZNDZVOGHOUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trimethyl-1,8-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is a derivative of naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7, and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the condensation of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired naphthyridine derivative. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes and receptors .

Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and advanced materials. It is also explored for its potential in catalysis and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the methyl substituents can influence its binding affinity and specificity . The compound may interact with biological pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to the specific positioning of the methyl groups and the amino group, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and binding interactions compared to its non-methylated counterparts .

Properties

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNDZVOGHOUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429458
Record name 5,6,7-trimethyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69587-84-4
Record name 5,6,7-trimethyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Reactant of Route 2
5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Reactant of Route 3
5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Reactant of Route 4
5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Reactant of Route 6
5,6,7-Trimethyl-1,8-naphthyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.